N-Chloroacetylsuccinimide
Overview
Description
N-Chloroacetylsuccinimide is a chemical compound with the molecular formula C5H4ClNO4 . It has an average mass of 177.543 Da and a monoisotopic mass of 176.982880 Da . It is also known by other names such as 1-[(Chlorocarbonyl)oxy]-2,5-pyrrolidinedione .
Synthesis Analysis
A method for preparing N-chlorosuccinimide involves placing succinic acid and ammonia water into a reactor until they fully react. The reaction liquid is then placed into a distillation kettle and dehydrated to obtain a succinimide solid. This solid is added into a glacial acetic acid aqueous solution until it fully dissolves. The mixed solution is cooled below 0°C, and a sodium hypochlorite solution is added and stirred for 0.5-1.5 hours to obtain a mixed solution. This solution is filtered and washed until neutrality to obtain white solid powder, which is the N-chlorosuccinimide finished product .Chemical Reactions Analysis
The kinetics of the conversion of thiophenols into sulfenyl chlorides using N-chlorosuccinimide (NCS) in dichloromethane have been investigated. The study reveals that a slow direct chlorination of the thiophenol by NCS initiates a more rapid but indirect process involving in situ generation of a disulfide and then its cleavage by transient Cl2 .Physical And Chemical Properties Analysis
N-Chloroacetylsuccinimide has a molecular formula of C5H4ClNO4, an average mass of 177.543 Da, and a monoisotopic mass of 176.982880 Da . More detailed physical and chemical properties may be found in specialized chemical databases .Scientific Research Applications
Versatility in Organic Synthesis
N-Chlorosuccinimide (NCS) demonstrates its versatility beyond just chlorination and oxidation in organic synthesis. It has roles in various chemical reactions like halocyclizations, forming heterocyclic systems, creating new carbon-carbon bonds, rearrangements, and functional group transformations (Golebiewski & Gucma, 2007).
Role in Peptide Synthesis
NCS is effective as an on-resin disulfide-forming reagent in solid-phase peptide synthesis. It has shown efficiency in the synthesis of peptides like oxytocin and α-conotoxin, proving its compatibility with sensitive amino acids (Postma & Albericio, 2013).
Catalyzing Chlorination in Drug Discovery
NCS, in combination with dimethyl sulfoxide, catalyzes the aromatic chlorination of complex bioactive molecules, a crucial step in drug discovery. This process is significant for modifying pharmacokinetic and pharmacological profiles of drugs (Song et al., 2019).
Enhancing Antimicrobial Effects
NCS has been found to enhance the antimicrobial efficacy of benzalkonium chloride against biofilm bacteria. This is primarily through mechanisms involving membrane permeability, oxidative damage, and metabolic disorder (Huang et al., 2022).
Analytical Applications
The reaction of NCS with indoles in an acid medium has been effectively used for microdetermination of indoles and their derivatives, showcasing its utility in analytical chemistry (Islam et al., 1984).
Synthesis of Functional Molecules
NCS is involved in the synthesis of functionally substituted oxyalkyls, highlighting its role in creating compounds with antimicrobial properties (Mahmudova, 2018).
Safety And Hazards
Future Directions
While specific future directions for N-Chloroacetylsuccinimide were not found in the retrieved sources, the field of chemical synthesis and the development of new compounds for various applications is continually evolving. Advancements in areas such as controlled drug delivery systems and therapeutic peptides suggest potential future directions for many chemical compounds, possibly including N-Chloroacetylsuccinimide.
properties
IUPAC Name |
1-(2-chloroacetyl)pyrrolidine-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO3/c7-3-6(11)8-4(9)1-2-5(8)10/h1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNOBCAJHPSWSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20610761 | |
Record name | 1-(Chloroacetyl)pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20610761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloroacetyl)pyrrolidine-2,5-dione | |
CAS RN |
38766-10-8 | |
Record name | 1-(Chloroacetyl)pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20610761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 38766-10-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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